Cis-3-methylpiperidine-2-carboxylic acid
Description
cis-3-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a carboxylic acid group at position 2 and a methyl group at position 3 in a cis-configuration (methyl and carboxylic acid on the same side of the piperidine ring). This stereochemical arrangement confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry. Its molecular formula is C7H13NO2, with a molecular weight of 143.18 g/mol .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,3R)-3-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
BGYDRACYCBSXEE-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C(=O)O |
Canonical SMILES |
CC1CCCNC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyridine Derivatives
One of the classical and industrially scalable methods involves the catalytic hydrogenation of substituted pyridine carboxylic acids. For example, 4-pyridinecarboxylic acid can be hydrogenated under palladium on carbon catalysis to yield piperidinecarboxylic acid derivatives with high purity and yield. The process typically uses aqueous media, pressures of 3–5 MPa hydrogen, and temperatures ranging from 80 to 100 °C. The reaction is monitored until complete hydrogen uptake is observed, indicating full conversion. Post-reaction, the catalyst is removed by filtration under inert atmosphere to prevent oxidation, and the product is isolated by crystallization.
This approach can be adapted to prepare this compound by starting from appropriately substituted pyridine precursors, enabling stereocontrol through choice of catalyst and reaction conditions.
Hydrolysis and Esterification of Cyano-Substituted Piperidines
A patented method details a multi-step synthesis starting from 4-methyl-2-cyanopiperidine. The key steps include:
- Hydrolysis of 4-methyl-2-cyanopiperidine with hydrochloric acid under reflux to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.
- Esterification of the acid hydrochloride with absolute ethanol and thionyl chloride to form the ethyl ester hydrochloride.
- Fractional crystallization using a mixed solvent system (methyl tert-butyl ether and ethanol) to separate the cis-isomer as a solid, leaving the trans-isomer in solution.
- Resolution of the trans-ethyl ester with L-tartaric acid to obtain the target (2R,4R)-4-methylpiperidine-2-ethyl carboxylate, which can be hydrolyzed to the acid form.
This method is advantageous for large-scale production due to its operational simplicity, cost-effectiveness, and the ability to control stereochemistry via selective crystallization and chiral resolution.
Palladium-Catalyzed C(sp^3)–H Arylation
Recent advances have shown that palladium-catalyzed C(sp^3)–H functionalization can be used to selectively synthesize cis-3,4-disubstituted piperidines. Using a directing group such as a C(4) aminoquinoline amide, Pd-catalyzed mono-arylation at the C(3) position is achieved with high cis-selectivity and regioselectivity at relatively low temperatures (≤50 °C). Optimization of reaction conditions including base, acid additives (e.g., pivalic acid), and solvent choice (e.g., trifluorotoluene) is critical to maximize yield and minimize epimerization.
Though this method focuses on arylation, it provides a platform for synthesizing cis-3-substituted piperidine carboxylic acids with precise stereochemical control.
Electrochemical and Reductive Amination Routes
Alternative synthetic routes include electrochemical oxidation of carbamates to introduce ketone functionalities at the 3-position of piperidines, followed by reductive amination to install the methyl substituent. While effective, these methods are less favored for kilogram-scale production due to complexity and purification challenges. Hydrogenation of functionalized pyridines remains the preferred industrial approach due to better crystallinity and purity of intermediates.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Stereochemistry
The cis-configuration of the target compound distinguishes it from positional isomers and stereoisomers. For example:
- cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride () features a methyl group at position 2 and an ester group at position 3. The esterification and hydrochloride salt form alter solubility and reactivity compared to the free carboxylic acid in the target compound.
- (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid () introduces a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, which stabilizes the amine for synthetic applications. The trans-configuration (methyl at position 2, carboxylic acid at position 3) further differentiates it sterically and electronically from the cis-3-methyl target compound .
Table 1: Key Structural Differences
| Compound Name | Substituents/Configuration | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| cis-3-Methylpiperidine-2-carboxylic acid | cis-3-Me, 2-COOH | 143.18 | Free carboxylic acid; chiral center |
| cis-2-Methyl-piperidine-3-carboxylic acid methyl ester HCl | cis-2-Me, 3-COOCH3 (ester), HCl salt | 193.67 | Esterified; hydrochloride salt form |
| (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid | trans-2-Me, 3-COOH, Boc-protected | 243.30 | Boc-protected amine; trans-configuration |
Functional Group Modifications
- N-Cbz-2-Piperidinecarboxylic Acid (): Features a carboxybenzyl (Cbz) protecting group on the nitrogen. This enhances stability during peptide synthesis but reduces reactivity compared to the unprotected target compound. Similarity scores (0.87–0.97) to other Cbz derivatives highlight structural parallels, though the absence of a methyl group in these analogs limits direct bioactivity comparisons .
- This contrasts with the aliphatic methyl group in the target compound .
Physicochemical Properties
- Lipophilicity: The target compound’s logP (estimated ~1.5) is lower than derivatives with aromatic substituents, such as 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid (logP ~5.04, ), due to reduced hydrophobic character .
- Solubility : Unprotected carboxylic acids (e.g., the target compound) exhibit higher aqueous solubility than esterified () or Boc-protected analogs ().
Table 2: Physicochemical Comparison
| Compound Name | logP | Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | ~1.5 | High (polar solvents) | Free COOH, cis-Me |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl | N/A | Moderate (DMSO) | Pyrimidine, HCl salt |
| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | 5.04 | Low (lipophilic) | Cbz-protected, propanoic acid |
Biological Activity
Cis-3-methylpiperidine-2-carboxylic acid (CMPCA) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is a six-membered nitrogen-containing cyclic structure, along with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 143.19 g/mol. The specific stereochemistry indicated by the cis configuration at the 3-position contributes to its distinct biological properties.
Research indicates that CMPCA may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential neuroprotective effects, making CMPCA a candidate for further exploration in the treatment of neurological disorders. The compound's ability to modulate neurochemical pathways is crucial for understanding its therapeutic potential.
Biological Activities
CMPCA exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that CMPCA may protect neuronal cells from damage, potentially through antioxidant mechanisms.
- Analgesic Properties : Similar to other piperidine derivatives, CMPCA may exhibit pain-relieving effects, making it relevant in pain management strategies.
- Anti-inflammatory Activity : The compound has been studied for its potential to reduce inflammation, which is significant for conditions like arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Analgesic | Reduces pain responses in animal models | |
| Anti-inflammatory | Decreases inflammatory markers in vitro |
Case Studies
-
Neuroprotective Study :
A study evaluated the effects of CMPCA on neuronal cell lines exposed to oxidative stress. Results indicated that CMPCA significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent. -
Pain Management :
In an animal model of chronic pain, administration of CMPCA resulted in reduced pain sensitivity compared to baseline measurements. This suggests that CMPCA may serve as an effective analgesic. -
Anti-inflammatory Effects :
CMPCA was tested in models of induced inflammation, where it demonstrated significant reductions in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Comparative Analysis with Other Piperidine Derivatives
CMPCA shares structural similarities with other piperidine derivatives, which have been studied for their biological activities. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Cis-2-Methylpiperidine-3-carboxylic acid | C₇H₁₃NO₂ | Different position of carboxylic acid group |
| Trans-3-Methylpiperidine-2-carboxamide | C₇H₁₄N₂O | Trans configuration affects biological activity |
| 1-Methylpiperidine | C₇H₁₅N | Lacks carboxamide functionality |
The unique cis configuration of CMPCA enhances its binding affinity to specific biological targets compared to these similar compounds.
Q & A
Q. What are the primary synthetic routes for cis-3-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Stereoselective synthesis is critical for obtaining the cis isomer. Two approaches are commonly adapted from analogous piperidine derivatives:
- Enzymatic Hydroxylation : Fe(II)/α-ketoglutarate-dependent dioxygenases can introduce hydroxyl groups with high regio- and stereoselectivity, as seen in the synthesis of trans-3-hydroxypipecolic acid . Adjusting pH (6.5–7.5) and temperature (25–30°C) optimizes enzyme activity.
- Chemical Synthesis : Starting from chiral α-amino alcohols, regioselective mesylation followed by cyclization under basic conditions (e.g., K₂CO₃ in DMF at 60°C) can yield the cis configuration. Solvent polarity and reaction time directly impact diastereomeric excess (DE%) .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (in D₂O or DMSO-d₆) identify methyl and carboxylic proton environments. Coupling constants (e.g., ) confirm cis stereochemistry .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₇H₁₁NO₂) and detects impurities.
- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>95%) and resolves stereoisomers .
Q. How does stereochemistry influence the biological activity of this compound compared to its trans isomer?
Methodological Answer: The cis configuration enhances hydrogen-bonding potential with biological targets (e.g., enzymes or receptors). For example:
- Enzyme Inhibition : Cis isomers may exhibit stronger binding to active sites due to optimal spatial alignment of the methyl and carboxylic groups. Competitive inhibition assays (IC₅₀ measurements) using fluorogenic substrates can quantify activity differences .
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of cis vs. trans isomers to receptors like GABA transporters .
Q. What are the key differences between this compound and structurally similar nonproteinogenic amino acids?
Methodological Answer:
| Property | Cis-3-Methylpiperidine-2-CA | Hydroxypipecolic Acid | Proline Derivatives |
|---|---|---|---|
| Ring Size | 6-membered (piperidine) | 6-membered | 5-membered (pyrrolidine) |
| Functional Groups | Methyl, carboxylic acid | Hydroxyl, carboxylic acid | Variable substituents |
| Bioactivity | Enhanced metabolic stability | Polar interactions | Conformational rigidity |
| Comparative studies using circular dichroism (CD) and X-ray crystallography reveal distinct conformational preferences . |
Q. How can researchers optimize crystallization conditions for high-purity this compound?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., EtOH/H₂O) to modulate solubility. Slow evaporation at 4°C promotes crystal growth.
- Additives : Trace trifluoroacetic acid (TFA) improves crystal lattice formation.
- X-ray Diffraction : Single-crystal analysis at 100 K resolves absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating H-H and H-C couplings. For example, HMBC correlations between the methyl group (δ 1.2 ppm) and C2/C3 confirm substitution patterns .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) that obscure stereochemical assignments .
Q. What strategies optimize enzymatic synthesis of this compound for scalable production?
Methodological Answer:
- Enzyme Engineering : Directed evolution of Fe(II)/α-ketoglutarate-dependent dioxygenases improves catalytic efficiency. Screen mutants for higher kₐₜ/Kₘ ratios using UV-Vis assays .
- Cofactor Recycling : Add ascorbate (5 mM) and Fe²⁺ (0.1 mM) to sustain enzyme activity over multiple cycles. Monitor O₂ levels to prevent oxidation .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified methyl or carboxyl groups .
Q. What in vitro assays assess the metabolic stability of this compound in hepatic models?
Methodological Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
Methodological Answer:
- Protection/Deprotection : Use Boc-anhydride to protect the amine, enabling selective carboxyl group modifications (e.g., amidation with EDC/HOBt).
- C-H Activation : Pd-catalyzed borylation at the 4-position introduces aryl/heteroaryl groups. Optimize ligands (e.g., XPhos) and solvents (toluene) for high regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
